4-Hydroxy-2-nitrophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C6H6BNO5 It is a derivative of phenylboronic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the second position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminophenylboronic acids.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-Hydroxy-2-nitrophenylboronic acid has diverse applications in scientific research:
Biology: The compound is explored for its potential in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-nitrophenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
- 4-Hydroxyphenylboronic acid
- 2-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: 4-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Hydroxyphenylboronic acid lacks the nitro group, limiting its reactivity in reduction reactions. Similarly, 2-Nitrophenylboronic acid lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with other molecules .
Properties
Molecular Formula |
C6H6BNO5 |
---|---|
Molecular Weight |
182.93 g/mol |
IUPAC Name |
(4-hydroxy-2-nitrophenyl)boronic acid |
InChI |
InChI=1S/C6H6BNO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9-11H |
InChI Key |
VRJJCKZGOOHMTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.